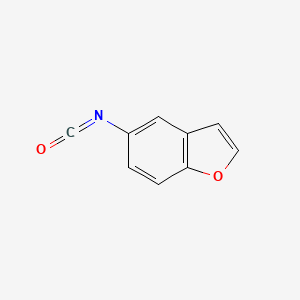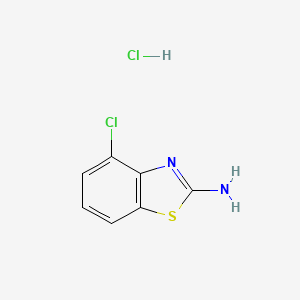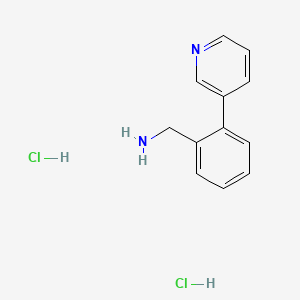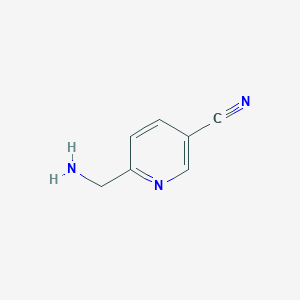
6-(Aminomethyl)nicotinonitrile
Descripción general
Descripción
6-(Aminomethyl)nicotinonitrile is a chemical compound with the CAS Number: 782428-98-2 . It has a molecular weight of 133.15 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its storage temperature is between 2-8 degrees Celsius . The compound has a molecular weight of 133.15 .Aplicaciones Científicas De Investigación
Organic Nitrates Synthesis
6-(Aminomethyl)nicotinonitrile, an analog of N-nicotinoylethanolamine nitrate (active principle of nicorandil), was used to synthesize N-Nicotinoyltris(hydroxymethy)aminomethane trinitrate hydronitrate. This synthesis was performed through O-nitration with concentrated HNO3 and confirmed by X-ray structural analysis (Korolev et al., 1997).
Antimicrobial Activities
2-Amino-(6-phenoxathiin-2-yl)-4-phenyl-nicotinonitrile, a derivative, was synthesized and used to create a novel series of pyrido[2,3-d]pyrimidine systems. These compounds displayed significant antibacterial and antifungal activities (Behalo, 2008).
Corrosion Inhibition
Pyridine derivatives of this compound, namely ADP and AMP, showed effective corrosion inhibition properties on N80 steel in 15% HCl. ADP exhibited an inhibition efficiency of 90.24% at 200 mg/L. The study involved various techniques like electrochemical impedance spectroscopy and scanning electron microscopy (Ansari et al., 2015).
Antiprotozoal Activity
Compounds synthesized from this compound showed significant antiprotozoal activity against Trypanosoma b.rhodesiense and P. falciparum. Some compounds were curative in an in vivo mouse model for T. b. r., highlighting their potential in antiprotozoal therapy (Ismail et al., 2003).
Alzheimer's Disease Research
This compound derivatives were used in positron emission tomography for detecting neurofibrillary tangles and beta-amyloid plaques in living Alzheimer’s disease patients. This method aids in diagnosing and monitoring the disease progression (Shoghi-Jadid et al., 2002).
Green Corrosion Inhibitors
Nicotinonitriles like this compound derivatives, ATN and AMN, were investigated as green corrosion inhibitors for mild steel in hydrochloric acid. These compounds demonstrated high inhibition efficiency, making them environmentally friendly corrosion inhibitors (Singh et al., 2016).
Preparation of Substituted Nicotinonitriles
A method for preparing substituted nicotinonitriles, starting from conjugated β-enaminonitriles and iminium salts, was developed. This method provided access to various substituted derivatives of nicotinonitriles, including 6-aryl- and 6-amino-substituted derivatives (Winter & Risch, 2003).
Safety and Hazards
Direcciones Futuras
The biological and medicinal properties of nicotinonitrile and its analogues, including 6-(Aminomethyl)nicotinonitrile, have prompted significant research aimed at developing synthetic routes to these heterocyclic compounds . This suggests that there may be future research directions in improving the synthesis process and exploring the potential applications of these compounds in medicine and biology .
Análisis Bioquímico
Biochemical Properties
6-(Aminomethyl)nicotinonitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase. These interactions are crucial as they can inhibit or modify the activity of these enzymes, leading to alterations in metabolic pathways. The compound’s ability to form analogs with coenzymes like NAD+ and NADP+ further highlights its importance in biochemical processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In L6 myoblast cells, for instance, the compound induces a time-dependent decrease in cell viability. This is accompanied by characteristic morphological changes such as irregular cell shapes, cytoplasmic vacuolization, and altered cell arrangements. Additionally, this compound significantly reduces the concentrations of ATP and NAD+ in treated cells, impacting cellular metabolism and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific enzymes, inhibiting their activity and leading to changes in metabolic pathways. For example, the compound’s interaction with glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase results in the inhibition of these enzymes, thereby affecting the overall metabolic flux. Additionally, this compound can form analogs with coenzymes, which further modulates enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to this compound leads to a gradual decline in cell viability and metabolic activity. This is attributed to the compound’s ability to induce oxidative stress and disrupt cellular homeostasis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxic effects, while higher doses can lead to significant adverse effects. Studies have reported threshold effects, where a specific dosage level results in noticeable changes in cellular and metabolic functions. High doses of this compound can cause toxicity, leading to cell death and organ damage in animal models .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s interaction with glutamate dehydrogenase and glyceraldehyde-3-phosphate dehydrogenase highlights its role in key metabolic processes. Additionally, this compound can affect the levels of metabolites such as ATP and NAD+, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport of this compound is essential for its biochemical activity and overall effectiveness in cellular processes .
Subcellular Localization
This compound exhibits distinct subcellular localization patterns, which influence its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications. This localization is crucial for its interactions with enzymes and other biomolecules, ensuring its effective participation in biochemical reactions .
Propiedades
IUPAC Name |
6-(aminomethyl)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBACBYKMZASGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C#N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593640 | |
| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
782428-98-2 | |
| Record name | 6-(Aminomethyl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



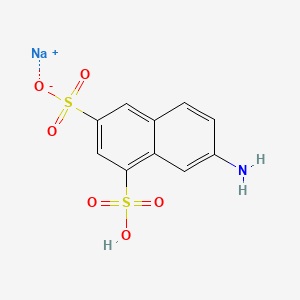
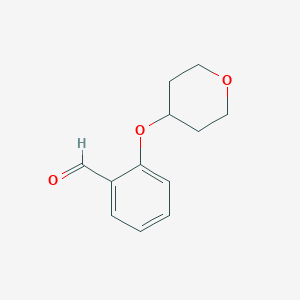

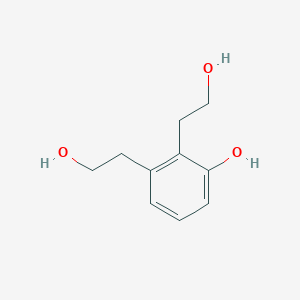
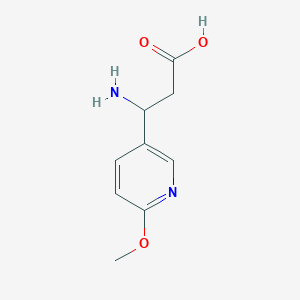

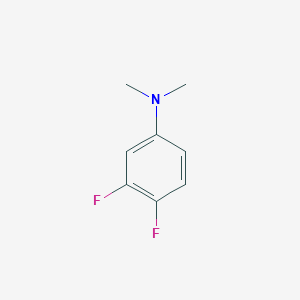
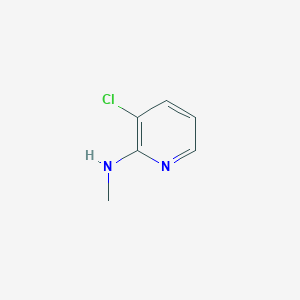
![1-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1602768.png)
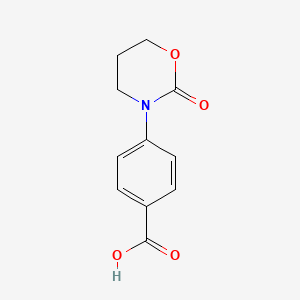
![3-[(2-Methylphenoxy)methyl]piperidine](/img/structure/B1602770.png)
